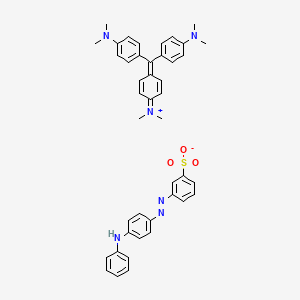
(4-(p,p'-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate is a complex organic compound with a unique structure. It is known for its vibrant color and is often used in various chemical and industrial applications. The compound’s structure includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate involves several steps. Typically, the process starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also involve additional purification steps to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups, leading to new derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
(4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining and labeling biological samples for microscopy and other imaging techniques.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and diagnostic agents.
Industry: Utilized in the manufacturing of pigments, inks, and coatings .
Mechanism of Action
The mechanism of action of (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride
- (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium bromide
Uniqueness
Compared to similar compounds, (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate stands out due to its specific azo linkage and sulphonate group. These features contribute to its unique chemical properties and applications .
Properties
CAS No. |
65294-17-9 |
|---|---|
Molecular Formula |
C25H30N3.C18H14N3O3S C43H44N6O3S |
Molecular Weight |
724.9 g/mol |
IUPAC Name |
3-[(4-anilinophenyl)diazenyl]benzenesulfonate;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C25H30N3.C18H15N3O3S/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h7-18H,1-6H3;1-13,19H,(H,22,23,24)/q+1;/p-1 |
InChI Key |
PFSIUSJTHMWHPU-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-] |
physical_description |
Liquid |
Related CAS |
65294-17-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)

![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)
